Desmethyl Carbodenafil

Catalog No.
S996758
CAS No.
147676-79-7
M.F
C23H30N6O3
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Carbodenafil

CAS Number

147676-79-7

Product Name

Desmethyl Carbodenafil

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C23H30N6O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30)

InChI Key

RIFGMSHSTNMHMS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C

Synonyms

desmethyl carbodenafil

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C

Desmethyl Carbodenafil is a chemical compound known for its role as a phosphodiesterase type 5 inhibitor, primarily used in the treatment of erectile dysfunction. It is structurally related to other compounds in the same class, such as sildenafil and tadalafil, but features distinct modifications that influence its pharmacological properties. The molecular formula for Desmethyl Carbodenafil is C23H30N6O3C_{23}H_{30}N_{6}O_{3} and it has a molecular weight of approximately 426.53 g/mol .

  • The theorized mechanism of action is based on its structural similarity to Sildenafil.
  • Sildenafil inhibits PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is essential for relaxation of smooth muscle tissue, allowing for blood flow to increase during arousal, leading to erection.
  • Desmethyl Carbodenafil might work similarly, but its specific interaction with PDE5 and its effectiveness require further investigation [].
  • Due to the lack of research, no data exists on the safety or hazards associated with Desmethyl Carbodenafil.
  • It's important to avoid using unapproved medications, as they could have unknown side effects or interact poorly with other drugs [].

Desmethyl Carbodenafil (DMC) is a metabolite of Sildenafil, commonly known by the brand name Viagra®. Sildenafil is a prescription medication used to treat erectile dysfunction (ED) by increasing blood flow to the penis. DMC is formed when the body breaks down Sildenafil [].

While Sildenafil is the active ingredient in Viagra®, DMC does not appear to share the same effects. Research on DMC is limited, but some studies have investigated its potential use in treating pulmonary arterial hypertension (PAH) []. PAH is a condition that causes high blood pressure in the arteries that supply the lungs.

In-vitro Studies:

Some early research suggests that DMC may have vasodilatory effects, meaning it may help to relax blood vessels []. This could potentially be beneficial for people with PAH. However, these studies were conducted in cell cultures and not in living organisms.

Desmethyl Carbodenafil exhibits notable chemical reactivity, particularly in its ability to inhibit phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, facilitating vasodilation and enhancing erectile function. The compound can undergo hydrolysis and oxidation reactions under specific conditions, which may affect its stability and efficacy .

Desmethyl Carbodenafil can be synthesized through various chemical pathways, often involving the modification of existing phosphodiesterase inhibitors. Common methods include:

  • Chemical Modification: Altering existing compounds like sildenafil through demethylation processes.
  • Synthetic Routes: Utilizing multi-step organic synthesis techniques that involve coupling reactions and functional group transformations.

These methods require careful control of reaction conditions to ensure high yield and purity .

Desmethyl Carbodenafil is primarily utilized in the pharmaceutical industry for treating erectile dysfunction. Its effectiveness as a phosphodiesterase type 5 inhibitor makes it a candidate for further research into formulations that may enhance sexual health. Additionally, it has been studied for potential applications in managing pulmonary hypertension due to its vasodilatory effects .

Studies have indicated that Desmethyl Carbodenafil interacts with various other medications and substances. Notably, it may potentiate the effects of nitrates, leading to severe hypotension. Other interactions include:

  • Antihypertensives: May enhance blood pressure-lowering effects.
  • Alcohol: Can exacerbate side effects such as dizziness and hypotension.

These interactions necessitate caution when prescribing or using Desmethyl Carbodenafil alongside other medications .

Desmethyl Carbodenafil shares structural similarities with several other compounds used for erectile dysfunction treatment. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
SildenafilHighErectile dysfunctionFirst-in-class phosphodiesterase inhibitor
TadalafilHighErectile dysfunctionLonger half-life; also used for BPH
VardenafilHighErectile dysfunctionRapid onset; shorter duration
Desethyl CarbodenafilModerateAdulterant in supplementsLess studied; potential toxic effects

Desmethyl Carbodenafil's unique profile lies in its specific modifications that alter its pharmacokinetic properties compared to these well-known analogs .

XLogP3

1.8

UNII

0JB0I959JI

Wikipedia

Norcarbodenafil

Dates

Modify: 2024-04-14

Explore Compound Types